molecular formula C21H24O2 B10878746 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone

2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone

Cat. No.: B10878746
M. Wt: 308.4 g/mol
InChI Key: ZBWWTPRKUNMHMX-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone is an organic compound characterized by the presence of a cyclohexyl group attached to a phenoxy group, which is further connected to a methylphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with 4-methylphenyl ethanone using a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Influencing cellular pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclohexylphenoxy)-1-phenylethanone: Lacks the methyl group on the phenyl ring.

    2-(4-Methylphenoxy)-1-(4-methylphenyl)ethanone: Lacks the cyclohexyl group.

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C21H24O2/c1-16-7-9-19(10-8-16)21(22)15-23-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3

InChI Key

ZBWWTPRKUNMHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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